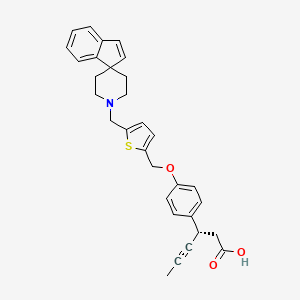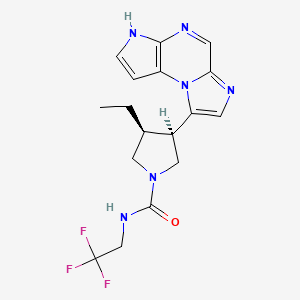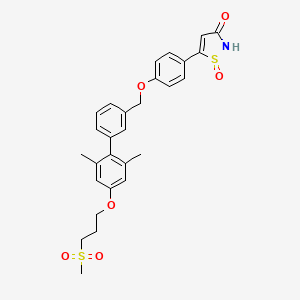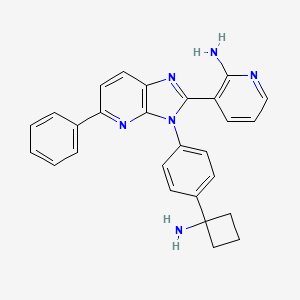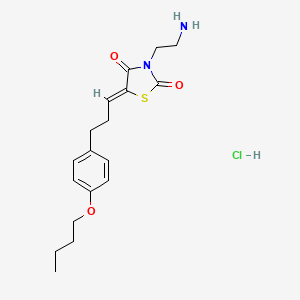
K145 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K145 hydrochloride is a selective sphingosine kinase-2 (SphK2) inhibitor . It has substrate competitiveness and oral activity . The IC50 of K145 hydrochloride is 4.3 µM and the Ki is 6.4 µM . It can induce apoptosis and has strong antitumor activity .
Molecular Structure Analysis
The molecular formula of K145 hydrochloride is C18H25ClN2O3S . The molecular weight is 384.9 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of K145 hydrochloride include a molecular weight of 384.9 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 9, and topological polar surface area of 97.9 Ų . The exact mass is 384.1274415 g/mol .
Applications De Recherche Scientifique
K145 as a Sphingosine Kinase-2 Inhibitor and Anticancer Agent :
- K145 was identified as a selective Sphingosine Kinase-2 (SphK2) inhibitor and has shown potential as an anticancer agent. In vitro studies with human leukemia U937 cells indicated that K145 inhibits the growth and induces apoptosis in these cells. This effect may be mediated through the inhibition of ERK and Akt signaling pathways. Additionally, K145 significantly inhibited the growth of U937 tumors in nude mice and showed efficacy in a syngeneic mouse model of breast cancer. These findings suggest K145's potential in developing treatments for cancer (Liu et al., 2013).
K145 in Regulating Hepatic Gluconeogenesis :
- K145 has been shown to regulate hepatic gluconeogenesis, improving glucose intolerance in mice treated with dexamethasone. The mechanism involves the stimulation of insulin-dependent Akt phosphorylation, leading to FoxO1 phosphorylation and subsequent inhibition of gluconeogenetic genes. This suggests K145's potential role in diabetes treatment (Shi et al., 2017).
Alleviating Effect of K145 on Nonalcoholic Fatty Liver :
- In a study exploring the role of K145 in nonalcoholic fatty liver disease (NAFLD), it was observed that K145 significantly reduced hepatic lipid accumulation and improved liver function in ob/ob mice. K145 also improved both NAFLD and hyperglycemia in db/db mice. The mechanism of action might involve the inhibition of lipogenesis and the enhancement of mitochondrial fatty acid β-oxidation. This positions K145 as a promising candidate for NAFLD and diabetes therapy (Shi et al., 2021).
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDMGQKBGVAV-NKBLJONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
K145 hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

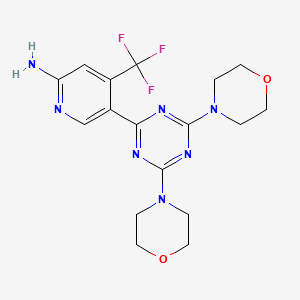
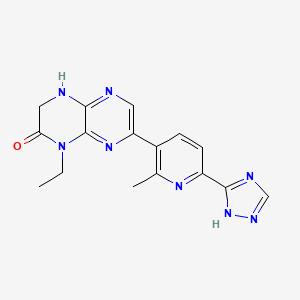
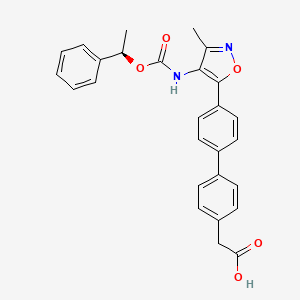
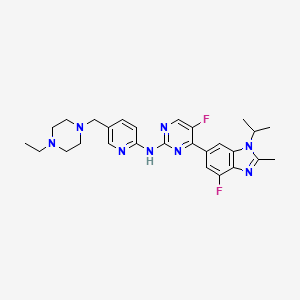
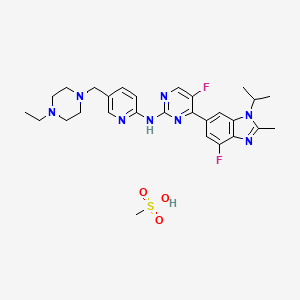
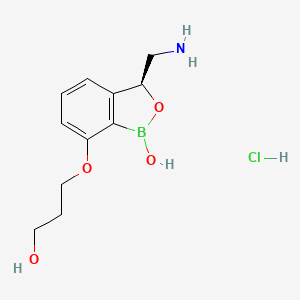

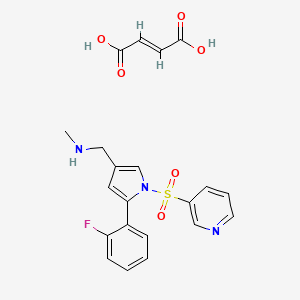
![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)
![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
